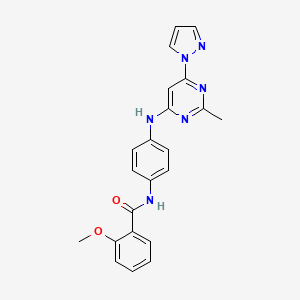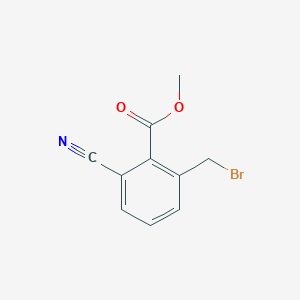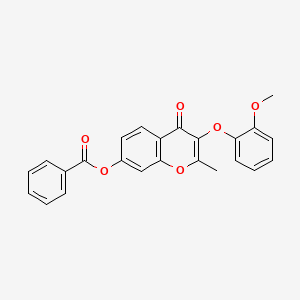
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their wide range of biological activities.
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyls . The specific synthesis process for “5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid” is not available in the sources I found.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific chemical reactions involving “5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid” are not available in the sources I found.Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , a derivative closely related to the specified compound, has been conducted to understand its structural and spectral properties. This study combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to elucidate the molecular structure and electronic transitions within the molecule. Such detailed characterization lays the groundwork for further applications in designing molecules with specific physical or chemical properties for use in various scientific domains (Viveka et al., 2016).
Coordination Chemistry and Polymer Science
Another area of interest is the synthesis of d^10 metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives. These coordination polymers, assembled with Zn(II) and Cd(II) ions, demonstrate unique structural diversity and potential applications in material science, catalysis, and optical devices. The study also touches upon the chiral nature and luminescence properties of these polymers, indicating their utility in creating functional materials with specific optical characteristics (Cheng et al., 2017).
Synthetic Methodologies
The chemical versatility of pyrazole-4-carboxylic acid derivatives is further showcased in studies focusing on synthetic methodologies. For example, research into the functionalization reactions of related compounds provides insights into creating a wide array of derivatives with potential biological or catalytic activities. These synthetic routes enable the development of novel compounds with tailored properties for specific research or industrial applications (Yıldırım et al., 2005).
Material Science Applications
Pyrazole-4-carboxylic acid derivatives also find application in material science, particularly in the synthesis of mononuclear Cu(II)/Co(II) coordination complexes . These complexes have been studied for their crystal structures, magnetic properties, and potential as precursors for advanced materials with specific magnetic or electronic properties. The exploration of these complexes contributes to the ongoing research in designing materials for electronics, magnetism, and photonics (Radi et al., 2015).
Propiedades
IUPAC Name |
5-methyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)4-5-12-8(3)9(6-11-12)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYALHLSPDGBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)
![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)



![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)